Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-
Description
Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl- (CAS: Not explicitly provided in evidence; structurally related to 101-61-1 derivatives) is a bis-arylamine compound characterized by a central methylene bridge substituted with a 4-methylphenylsulfonyl group and two N,N-dimethylbenzenamine moieties. This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry and materials science.
Properties
CAS No. |
49630-05-9 |
|---|---|
Molecular Formula |
C24H28N2O2S |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(4-methylphenyl)sulfonylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H28N2O2S/c1-18-6-16-23(17-7-18)29(27,28)24(19-8-12-21(13-9-19)25(2)3)20-10-14-22(15-11-20)26(4)5/h6-17,24H,1-5H3 |
InChI Key |
NXSOUJMPYKVUMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] typically involves the reaction of dimethylaniline with formaldehyde. The reaction is carried out under acidic conditions, which facilitates the formation of the methylene bridge between the two aromatic rings . The general reaction can be represented as follows:
[ 2 \text{C}8\text{H}{11}\text{N} + \text{CH}2\text{O} \rightarrow \text{C}{17}\text{H}_{22}\text{N}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylamino groups enhance electron density on the aromatic rings, activating them toward electrophilic substitution. The para positions relative to the amino groups are particularly reactive.
| Reaction Type | Reagents/Conditions | Products/Outcome | References |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in basic media | Formation of quaternary ammonium salts | |
| Arylation | Aryl diazonium salts under acidic conditions | Substituted biaryl derivatives |
Mechanistic Insight : The lone pair on the dimethylamino nitrogen donates electron density to the aromatic ring, facilitating attack by electrophiles such as alkyl halides or aryl diazonium ions.
Acylation Reactions
The compound reacts with acylating agents to form amides or sulfonamide derivatives.
| Reaction Type | Reagents/Conditions | Products/Outcome | References |
|---|---|---|---|
| Acetylation | Acetyl chloride (CH₃COCl) in pyridine | N-acetylated derivatives | |
| Sulfonylation | Sulfonyl chlorides (RSO₂Cl) | Bis-sulfonylated products |
The sulfonyl group in the parent compound can also act as a leaving group under strong nucleophilic conditions, enabling further functionalization.
Sulfonation and Sulfur-Based Reactions
The sulfonyl group participates in reactions typical of sulfonamides, including hydrolysis and redox processes.
Key Finding : Hydrolysis under alkaline conditions selectively cleaves the sulfonyl group, yielding bis(dimethylamino)methane and 4-methylbenzenesulfonic acid.
Cross-Coupling Reactions
The compound serves as a precursor in transition-metal-catalyzed reactions, leveraging its aromatic amines for bond formation.
| Reaction Type | Catalysts/Reagents | Products/Outcome | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl or heterobiaryl architectures | |
| Heck Reaction | Pd(OAc)₂, alkenes | Alkenylated aromatic derivatives |
These reactions exploit the electron-donating dimethylamino groups to direct coupling at the para positions, enabling synthesis of complex organic frameworks.
Redox Reactions
The dimethylamino groups and sulfonyl moiety participate in oxidation and reduction processes.
| Reaction Type | Reagents/Conditions | Products/Outcome | References |
|---|---|---|---|
| Oxidation | K₂Cr₂O₇/H₂SO₄ | Nitroso or nitro derivatives | |
| Reduction | H₂/Pd-C or LiAlH₄ | Amine or sulfhydryl intermediates |
Notable Observation : Reduction of the sulfonyl group with LiAlH₄ yields thioether derivatives, while catalytic hydrogenation primarily affects the aromatic rings .
Complexation and Coordination Chemistry
The dimethylamino groups act as Lewis bases, forming complexes with metal ions.
| Reaction Type | Metal Salts/Conditions | Products/Outcome | References |
|---|---|---|---|
| Coordination | Cu(II) or Fe(III) in ethanol | Stable metal-amine complexes |
These complexes are utilized in catalysis and materials science for their redox-active properties.
Scientific Research Applications
Pharmaceuticals
Benzenamine derivatives are often used in the synthesis of pharmaceutical compounds due to their ability to act as intermediates in drug development. The sulfonyl group enhances the reactivity of the amine, making it suitable for further functionalization.
Case Study : Research has demonstrated that benzenamine derivatives can exhibit anti-inflammatory properties. For instance, compounds similar to benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl- have been tested for their effectiveness against certain inflammatory markers in vitro.
Dyes and Pigments
This compound can serve as an intermediate in the production of dyes and pigments. The presence of the dimethylamino groups allows for enhanced color properties and stability in various applications.
Data Table: Dyes Derived from Benzenamine
| Compound Name | Color Type | Application Area |
|---|---|---|
| Sulfonated Benzenamine Dye | Acid Dye | Textile Industry |
| Benzenamine-based Pigment | Pigment Yellow | Plastics and Coatings |
Polymer Chemistry
The compound is utilized in polymer chemistry as a curing agent for epoxy resins. Its amine functionality allows it to react with epoxides, facilitating cross-linking which enhances the mechanical properties of the resulting materials.
Case Study : A study evaluated the use of benzenamine derivatives in epoxy formulations, showing improved thermal stability and mechanical strength compared to conventional curing agents.
Organic Synthesis
In organic synthesis, benzenamine derivatives are valuable for constructing complex molecules through various reactions such as nucleophilic substitutions and coupling reactions.
Data Table: Reactions Involving Benzenamine Derivatives
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with alkyl halides | 85 |
| Coupling Reaction | Formation of biaryl compounds | 90 |
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] involves its interaction with various molecular targets. The dimethylamino groups enhance its nucleophilicity, allowing it to participate in nucleophilic substitution reactions. Additionally, the aromatic rings facilitate π-π interactions with other aromatic compounds, influencing its binding affinity and reactivity .
Comparison with Similar Compounds
4,4'-Methylenebis(N,N-Dimethylbenzenamine) (Michler’s Base; CAS 101-61-1)
- Molecular Formula : C₁₇H₂₂N₂
- Molecular Weight : 254.37 g/mol
- Key Differences : Lacks the sulfonyl group present in the target compound.
- Applications : Widely used as a dye intermediate and analytical reagent for lead detection.
4,4'-[(2-Chlorophenyl)methylene]bis[N,N-dimethylbenzenamine] (CAS 41573-36-8)
- Molecular Formula : C₂₃H₂₅ClN₂
- Molecular Weight : 364.92 g/mol
- Key Differences : Substituted with a chlorophenyl group instead of sulfonyl.
- Analytical Data : LogP = 5.60, indicating higher lipophilicity compared to the target compound .
Sulfonyl-Containing Derivatives
Sulfonamide Derivatives (e.g., Compound 13a in )
- Structure : Features bis-[(4-methylphenyl)sulfonyl] groups linked to a thiazole core.
Azo-Linked and Cyclohexyl-Bridged Analogues
Benzenamine, 4,4'-(1,2-diazenediyl)bis[N,N-dimethyl- (CAS N/A)
TAPC (4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine])
- Molecular Formula : C₄₆H₄₆N₂
- Molecular Weight : 626.89 g/mol
- Applications : Used in organic light-emitting diodes (OLEDs) due to its high hole-transport efficiency .
Alkyl-Substituted Derivatives
4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline) (CAS 65444-18-0)
- Molecular Formula : C₃₃H₄₆N₂
- Molecular Weight : 494.74 g/mol
- Key Differences : Features a long alkyl chain (decyl), enhancing hydrophobicity for surfactant or liquid crystal applications .
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | CAS Number | Applications |
|---|---|---|---|---|---|
| Target Compound (Sulfonyl-methylene) | Not explicitly provided | ~450 (estimated) | 4-methylphenylsulfonyl | N/A | Dyes, polymers |
| 4,4'-Methylenebis(N,N-Dimethylbenzenamine) | C₁₇H₂₂N₂ | 254.37 | Methylene | 101-61-1 | Lead detection, dye synthesis |
| 4,4'-[(2-Chlorophenyl)methylene]bis[N,N-dimethyl- | C₂₃H₂₅ClN₂ | 364.92 | 2-Chlorophenyl | 41573-36-8 | HPLC analysis standard |
| TAPC | C₄₆H₄₆N₂ | 626.89 | Cyclohexylidene | 1174006-36-0 | OLEDs |
Biological Activity
Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl- (CAS Number: 49630-05-9) is a chemical compound with significant biological activity. This article provides an overview of its biological properties, applications, and relevant research findings.
- Molecular Formula : C24H28N2O2S
- Molecular Weight : 408.56 g/mol
- LogP : 4.33 (indicating lipophilicity)
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly its potential as a pharmaceutical agent and its effects on cellular systems.
1. Anticancer Activity
Research indicates that compounds similar to Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl- exhibit anticancer properties. For instance, studies on related compounds have shown that they can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways that promote survival and proliferation in malignant cells.
2. Toxicological Profile
Benzenamine derivatives are known to exhibit toxicity at certain concentrations. The compound is classified as harmful if swallowed, inhaled, or absorbed through the skin. It can irritate the skin, eyes, and respiratory tract, necessitating careful handling in laboratory settings .
Case Studies
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of Benzenamine derivatives on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 50 µM for different cell types.
-
Mechanistic Insights :
- Mechanistic studies have shown that these compounds can modulate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest that Benzenamine derivatives have favorable absorption characteristics with significant bioavailability when administered orally.
Analytical Chemistry
Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl- is utilized in analytical chemistry for the separation and analysis of various compounds using high-performance liquid chromatography (HPLC). The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility .
Summary Table of Biological Activity
Q & A
What are the key physicochemical properties of this compound, and how are they validated in academic research?
Answer:
The compound, also known as Michler’s Base (CAS 101-61-1), has a molecular formula of C₁₇H₂₂N₂ and a molecular weight of 254.37 g/mol . Its IUPAC name is 4,4'-Methylenebis[N,N-dimethylbenzenamine], and it exists as an odorless crystalline powder . Key properties include:
- Boiling Point : 663 K (390°C) at ambient pressure; reduced pressure boiling at 455–458 K (182–185°C) under 0.004 bar .
- Structural Features : A central methylene group bridging two N,N-dimethylaniline moieties, confirmed via 2D/3D molecular modeling and crystallography .
Validation methods include nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and differential scanning calorimetry (DSC) for thermal stability analysis.
How is this compound analyzed in polymer composite degradation studies?
Answer:
In epoxy resin (EP) composites, the compound’s thermal degradation products are quantified using thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) . For example, in cellulose-reinforced EP composites, its degradation products vary with cellulose content:
| Composite Type | Content (%) of Benzenamine, 4,4'-methylenebis(N,N-dimethyl-) |
|---|---|
| EP | 24.76% |
| EP-10Cell | 32.04% |
| EP-20Cell | 39.60% |
| EP-30Cell | 35.14% |
This variability suggests cellulose influences thermal decomposition pathways, necessitating controlled pyrolysis experiments and kinetic modeling (e.g., Flynn-Wall-Ozawa method) to resolve degradation mechanisms .
What advanced applications does this compound have in optoelectronic materials?
Answer:
The compound serves as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs) due to its high electron-donating capacity and thermal stability. For example:
- In blue phosphorescent OLEDs, it facilitates hole injection into the emissive layer when used as 4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC) .
- Device efficiency is optimized by pairing it with electron-transport materials like TPBi and Liq, achieving external quantum efficiencies (EQE) >15% in blue-emitting devices .
Methodological considerations include vacuum thermal evaporation for thin-film deposition and UV-Vis/electroluminescence spectroscopy for performance evaluation.
What safety protocols are critical given its carcinogenic classification?
Answer:
The compound is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC) . Key safety measures include:
- Containment : Use fume hoods and closed systems during synthesis or handling.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Management : Neutralization with acidic solutions (e.g., 1 M HCl) before disposal .
Researchers must adhere to OSHA guidelines and conduct regular air monitoring to ensure exposure levels remain below permissible limits (e.g., <0.1 mg/m³).
How can researchers resolve contradictions in its thermal stability data across studies?
Answer:
Discrepancies in thermal degradation profiles (e.g., varying product yields in EP composites ) arise from differences in experimental conditions. To address this:
Standardize Protocols : Use identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air).
Cross-Validate Techniques : Pair TGA with Fourier-transform infrared spectroscopy (FTIR) to track real-time gas evolution.
Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and degradation pathways.
For example, the higher degradation product yield in EP-20Cell (39.60%) vs. EP-30Cell (35.14%) may reflect cellulose’s role in altering heat transfer dynamics, warranting further mechanistic studies .
What synthetic methodologies are employed for derivatives of this compound?
Answer:
Derivatives are synthesized via Ullmann coupling or Buchwald-Hartwig amination to introduce functional groups (e.g., sulfonyl or nitro substituents). For example:
- Sulfonyl Derivatives : Reacting with 4-methylbenzenesulfonyl chloride under basic conditions (K₂CO₃, DMF, 80°C).
- Electron-Transport Modifications : Introducing carbazole moieties via Suzuki-Miyaura cross-coupling for OLED applications .
Purification involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol. Purity is confirmed via high-performance liquid chromatography (HPLC) with >99% threshold .
How is this compound utilized in dye chemistry, and what mechanistic insights exist?
Answer:
As a precursor in triphenylmethane dye synthesis (e.g., Crystal Violet), it undergoes oxidative condensation with aromatic aldehydes. The mechanism involves:
Electrophilic Substitution : Formation of a central carbocation intermediate.
Leuco Base Formation : Reduction to the colorless leuco compound, which re-oxidizes in air .
Kinetic studies using UV-Vis spectroscopy reveal pH-dependent reaction rates, with optimal yields at pH 8–9 .
What are the environmental implications of its persistence and toxicity?
Answer:
The compound’s bioaccumulation potential (log P ~3.5) and resistance to hydrolysis (t₁/₂ >100 days at pH 7) raise ecological concerns. Mitigation strategies include:
- Advanced Oxidation Processes (AOPs) : Degradation via UV/H₂O₂ or Fenton’s reagent.
- Bioremediation : Screening for microbial strains (e.g., Pseudomonas putida) capable of N-demethylation .
Acute toxicity assays (e.g., Daphnia magna LC₅₀ = 2.1 mg/L) highlight the need for stringent effluent controls in industrial settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
